Product packaging for 5-Vinylfuro[2,3-b]pyridine(Cat. No.:)

5-Vinylfuro[2,3-b]pyridine

Cat. No.: B12960203
M. Wt: 145.16 g/mol
InChI Key: DXVNCZGUEBUVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vinylfuro[2,3-b]pyridine is a high-value fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The furo[2,3-b]pyridine core is recognized as a privileged scaffold due to its broad range of biological activities and is frequently employed as an effective isostere of 7-azaindole in the design of kinase inhibitors . Its molecular structure, featuring an electron-deficient pyridine ring fused with an electron-rich furan ring, allows it to serve as a key hinge-binding motif in potential therapeutics, interacting with enzyme targets through hydrogen bonding . The vinyl substituent at the 5-position provides a versatile synthetic handle for further functionalization, enabling robust derivatization via cross-coupling reactions to explore structure-activity relationships (SAR) and optimize lead compounds . Researchers utilize this and related furopyridine derivatives in the development of inhibitors for targets such as B-Raf, EGFR, and other kinases implicated in cancer and other diseases . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B12960203 5-Vinylfuro[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

5-ethenylfuro[2,3-b]pyridine

InChI

InChI=1S/C9H7NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h2-6H,1H2

InChI Key

DXVNCZGUEBUVOI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C2C(=C1)C=CO2

Origin of Product

United States

Synthesis and Characterization of 5 Vinylfuro 2,3 B Pyridine

The synthesis of 5-Vinylfuro[2,3-b]pyridine can be envisioned through a palladium-catalyzed cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. A plausible and efficient route involves the Suzuki-Miyaura coupling of a 5-halofuro[2,3-b]pyridine with a vinylboron reagent.

A likely precursor for this synthesis is 5-bromofuro[2,3-b]pyridine. The coupling reaction would then proceed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. The vinyl source could be potassium vinyltrifluoroborate, which is known to be an effective coupling partner in such reactions.

Table 1: Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

Starting Material Reagent Catalyst Base Solvent Product
5-Bromofuro[2,3-b]pyridinePotassium vinyltrifluoroboratePd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterThis compound

Characterization of the resulting this compound would be carried out using standard spectroscopic techniques to confirm its structure.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Signals corresponding to the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons of the furo[2,3-b]pyridine (B1315467) core.
¹³C NMR Resonances for the vinyl carbons and the carbons of the heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₉H₇NO.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=C stretching of the vinyl group and the aromatic ring system.

Chemical Properties and Reactivity of 5 Vinylfuro 2,3 B Pyridine

The chemical reactivity of 5-Vinylfuro[2,3-b]pyridine is dominated by the vinyl group and the furo[2,3-b]pyridine (B1315467) nucleus. The vinyl group is an excellent platform for a variety of organic transformations.

One of the most significant reactions of the vinyl group is its participation as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene would allow for the construction of more complex, polycyclic structures containing the furo[2,3-b]pyridine moiety.

The vinyl group can also undergo various palladium-catalyzed reactions, such as the Heck reaction, which would enable the arylation or vinylation of the vinyl substituent, further expanding the molecular diversity accessible from this starting material. Additionally, the vinyl group could be subjected to oxidation reactions to yield an aldehyde or carboxylic acid, or reduction to an ethyl group, providing further avenues for functionalization.

The furo[2,3-b]pyridine ring system itself can undergo electrophilic substitution reactions, although the pyridine (B92270) ring is generally less reactive than benzene (B151609) towards electrophiles. The precise regioselectivity of such reactions would be influenced by the electronic effects of both the fused furan (B31954) ring and the vinyl substituent.

Potential Applications of 5 Vinylfuro 2,3 B Pyridine

In Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of novel bioactive compounds. The vinyl group serves as a key anchor point for the introduction of various substituents through well-established chemical reactions. This allows for the rapid generation of a library of derivatives that can be screened for their biological activity against a range of therapeutic targets. Given that the broader family of furo[2,3-b]pyridines has shown promise as kinase inhibitors, the derivatives of this compound could be investigated for their potential in cancer therapy. nih.gov The ability to systematically modify the structure by leveraging the reactivity of the vinyl group is a powerful tool in the drug discovery process, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

In Materials Science

In the realm of materials science, the vinyl group of this compound opens the door to the creation of novel polymers. Through polymerization, a variety of macromolecules incorporating the furo[2,3-b]pyridine (B1315467) unit into their backbone or as a pendant group can be synthesized. These polymers could exhibit interesting photophysical or electronic properties due to the presence of the aromatic heterocyclic system. For instance, they could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The ability to tailor the polymer properties by copolymerization with other monomers further enhances the versatility of this compound as a building block for advanced materials.

Retrosynthetic Disconnections and Strategic Considerations for the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn illuminates potential synthetic pathways. youtube.comadvancechemjournal.com For this compound, several logical disconnections can be proposed, guiding the synthetic strategy.

Key Retrosynthetic Disconnections:

C5-Vinyl Bond: The most straightforward disconnection is breaking the bond between the furo[2,3-b]pyridine core and the vinyl group. This suggests a forward synthesis involving the formation of this carbon-carbon bond. This can be achieved via:

Cross-coupling reactions: A 5-halo or 5-triflyloxy-furo[2,3-b]pyridine intermediate could be coupled with a vinyl-organometallic reagent (e.g., vinylboronic acid in a Suzuki reaction, vinyltributylstannane in a Stille reaction).

Olefin-forming reactions: A 5-formylfuro[2,3-b]pyridine could undergo a Wittig or Horner-Wadsworth-Emmons reaction to install the vinyl moiety.

Furan (B31954) Ring Formation: Disconnecting the furan ring reveals a substituted pyridine (B92270) as the precursor. The strategy involves building the furan ring onto a pre-existing pyridine core. A common approach is the cyclization of a 2-substituted pyridine, where the substituent contains a two-carbon unit capable of forming the furan ring, often through intramolecular nucleophilic attack. nih.gov

Pyridine Ring Formation: A more convergent approach involves disconnecting the pyridine ring itself. This would entail constructing the bicyclic furo[2,3-b]pyridine system from acyclic or simpler cyclic precursors, potentially through multi-component reactions or tandem cyclization cascades. researchgate.netnih.gov

The most strategically viable approach often involves the late-stage introduction of the vinyl group onto a pre-formed furo[2,3-b]pyridine core, as this allows for a modular synthesis where the core can be prepared and then diversified. nih.gov

Established Annulation and Cyclization Approaches to Furo[2,3-b]pyridine Derivatives

The construction of the core furo[2,3-b]pyridine ring system is the pivotal step in the synthesis. Various established methods, including cross-coupling, cyclization, and multi-component reactions, have been successfully employed.

Palladium-mediated cross-coupling reactions are powerful tools in modern organic synthesis. researchgate.net In the context of this compound, they are primarily used for the late-stage introduction of the vinyl group. A robust strategy involves the synthesis of a furo[2,3-b]pyridine core bearing a leaving group, such as a halogen or a triflate, at the 5-position. nih.gov This functional handle then allows for coupling with a suitable vinyl partner.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 5-halofuro[2,3-b]pyridine with potassium vinyltrifluoroborate or a vinylboronic acid ester in the presence of a palladium catalyst and a base.

Sonogashira Coupling: While typically used for introducing alkynes, Sonogashira coupling of a terminal alkyne followed by selective reduction can also yield a vinyl group. beilstein-journals.org

Negishi Coupling: This involves the reaction of a 5-halofuro[2,3-b]pyridine with a vinyl-zinc reagent, often offering high reactivity and tolerance for functional groups.

A concise synthesis has been developed to produce 5-chlorofuro[2,3-b]pyridine, an ideal precursor for such cross-coupling reactions, enabling easy access to diversified analogues. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Introduce a Vinyl Group

ParameterConditionRole
Furo[2,3-b]pyridine Precursor5-Chloro- or 5-Bromo-furo[2,3-b]pyridineElectrophilic partner
Vinyl SourcePotassium vinyltrifluoroborateNucleophilic partner
CatalystPdCl₂(dppf)Facilitates C-C bond formation
BaseAqueous Cs₂CO₃ or K₂CO₃Activates the boronic acid/borate
SolventDioxane/Water or Toluene (B28343)/WaterReaction medium
Temperature80-110 °CProvides activation energy

Intramolecular cyclization is a cornerstone for constructing the fused furan ring. A highly efficient method starts from readily available nicotinic acid derivatives. nih.gov

One notable pathway begins with 2,5-dichloronicotinic acid. The synthesis proceeds via the following key steps:

Esterification of the carboxylic acid.

A tandem SNAr-cyclization reaction where the 2-chloro group is displaced by the alkoxide of a hydroxyacetate ester (e.g., tert-butyl 2-hydroxyacetate), followed by immediate intramolecular ring closure to form the furan ring.

Hydrolysis and decarboxylation of the ester group at the 3-position to yield the furo[2,3-b]pyridine core. nih.gov

Table 2: Gram-Scale Synthesis of 5-Chlorofuro[2,3-b]pyridine via SNAr-Cyclization

StepStarting MaterialReagentsProductYield
12,5-Dichloronicotinic acidH₂SO₄, tert-Butanoltert-Butyl 2,5-dichloronicotinate92%
2tert-Butyl 2,5-dichloronicotinatetert-Butyl 2-hydroxyacetate, NaHtert-Butyl 5-chloro-3-(tert-butoxycarbonyl)furo[2,3-b]pyridine-2-carboxylate86%
3Product from Step 2Trifluoroacetic acid (TFA)5-Chlorofuro[2,3-b]pyridine89%

Data sourced from a concise, gram-scale synthesis protocol. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. researchgate.net While specific MCRs for the direct synthesis of this compound are not widely reported, the principle has been applied to related furo-pyridine scaffolds.

For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been shown to produce furo[2,3-c]pyridine (B168854) skeletons in an "unusual" reaction pathway when pyridoxal (B1214274) is used as the aldehyde component. nih.govacs.org Similarly, other three-component reactions have been developed to synthesize complex fused systems like furo[3′,4′:5,6]pyrido[2,3-d]pyrimidines in water, highlighting the potential of MCRs to rapidly build molecular complexity around a core heterocyclic structure. researchgate.net These methodologies suggest that with appropriate starting materials, an MCR could be designed to construct the furo[2,3-b]pyridine core, which could then be further functionalized to introduce the vinyl group.

Stereoselective Synthesis of this compound Derivatives (e.g., E/Z Isomer Control of the Vinyl Moiety)

When installing a vinyl group via olefination, control over the resulting E/Z stereochemistry can be a significant challenge. A standard Wittig reaction often provides a mixture of isomers. For applications requiring a specific isomer, a stereoselective method is crucial.

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for achieving high stereoselectivity, typically favoring the formation of the (E)-alkene. nih.gov This reaction involves the condensation of an aldehyde with a stabilized phosphonate (B1237965) ylide.

To apply this to the synthesis of (E)-5-vinylfuro[2,3-b]pyridine, the synthetic sequence would be:

Formylation: Conversion of a 5-halofuro[2,3-b]pyridine to 5-formylfuro[2,3-b]pyridine. This can be achieved through various methods, such as a Bouveault aldehyde synthesis or metal-halogen exchange followed by quenching with dimethylformamide (DMF).

HWE Olefination: Reaction of the 5-formylfuro[2,3-b]pyridine with the ylide generated from methyl(diethylphosphono)acetate (or a similar phosphonate) and a base (e.g., NaH). The resulting product is predominantly the (E)-isomer.

This approach provides a reliable method for controlling the geometry of the vinyl moiety, which can be critical for biological activity or for use in subsequent stereospecific reactions.

Development of Novel Synthetic Pathways to the this compound Moiety

Recent advancements in synthetic chemistry prioritize efficiency, scalability, and sustainability. The development of a concise, four-step, gram-scale synthesis of furo[2,3-b]pyridines with functional handles at both the 3- and 5-positions represents a significant leap forward. nih.gov This pathway is notable because it requires only a single chromatographic purification step and provides a key intermediate, 5-chlorofuro[2,3-b]pyridine, in high yield. nih.gov

This intermediate is a versatile platform for accessing this compound and a wide array of other derivatives through well-established cross-coupling chemistry. The robustness and scalability of this route make the furo[2,3-b]pyridine core readily accessible for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov This synthetic advancement overcomes previous limitations of more cumbersome or lower-yielding routes, paving the way for broader exploration of the chemical space around this privileged scaffold.

Optimization of Reaction Parameters and Catalyst Systems for Improved Efficiency

The synthesis of this compound is most commonly approached through the palladium-catalyzed cross-coupling of a 5-halo-furo[2,3-b]pyridine precursor with a suitable vinylating agent. The choice of the specific coupling reaction, such as Suzuki-Miyaura, Stille, or Heck, dictates the range of optimal conditions. Detailed research has focused on fine-tuning these parameters to maximize yield and purity while minimizing reaction times and catalyst loading.

A crucial starting material for these syntheses is a furo[2,3-b]pyridine scaffold bearing a leaving group, typically a halogen, at the 5-position. A concise and scalable synthesis of 5-chloro-furo[2,3-b]pyridine derivatives has been reported, providing a key intermediate for subsequent vinylation reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation, including the introduction of vinyl groups. The coupling of 5-chloro-furo[2,3-b]pyridine with a vinylboron species, such as potassium vinyltrifluoroborate or a vinylboronic acid pinacol (B44631) ester, is a common strategy. The optimization of this reaction involves a systematic investigation of catalysts, ligands, bases, and solvents.

Research on analogous systems, such as the vinylation of other chloropyridines and related heteroaromatics, provides valuable insights into the optimal conditions. For instance, the palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with aryl electrophiles has been shown to be highly efficient using a catalyst system of palladium(II) chloride and triphenylphosphine (B44618). nih.gov The choice of base and solvent is also critical, with cesium carbonate and a tetrahydrofuran/water mixture often providing superior results. nih.gov

The following interactive data table summarizes typical optimization studies for a Suzuki-Miyaura coupling to generate a vinyl-substituted heteroaromatic compound, analogous to the synthesis of this compound.

Optimization of Suzuki-Miyaura Coupling for Vinylation of a Heteroaryl Chloride

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)10065
2PdCl₂(dppf) (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)10078
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)9085
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)THF/H₂O (10:1)8092
5PdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)8095

Stille Coupling:

The Stille coupling offers an alternative route, utilizing a vinylstannane reagent, such as vinyltributylstannane. This method is known for its tolerance of a wide range of functional groups. Optimization studies for Stille reactions focus on the palladium source, the presence of additives, and the solvent system. For instance, the use of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the catalyst in a non-polar aprotic solvent like toluene or dioxane often gives good results. The addition of a ligand, such as triphenylphosphine or a more electron-rich phosphine (B1218219), can significantly enhance the reaction rate and yield.

Heck Reaction:

The Heck reaction provides a direct method for the vinylation of aryl halides by reaction with an alkene, such as ethylene (B1197577), in the presence of a palladium catalyst and a base. wikipedia.org The optimization of the Heck reaction for a substrate like 5-chloro-furo[2,3-b]pyridine would involve screening various palladium sources (e.g., palladium(II) acetate), phosphine ligands, and bases (e.g., triethylamine, potassium carbonate). wikipedia.org The reaction temperature and pressure of the alkene are also critical parameters to control for achieving high efficiency and selectivity.

Reactivity of the Furo[2,3-b]pyridine Nucleus

The furo[2,3-b]pyridine system, an isostere of azaindole, possesses a unique electronic landscape. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a complex reactivity profile, influencing substitution patterns and the susceptibility to nucleophilic or electrophilic attack.

Electrophilic Aromatic Substitution Patterns on the Fused Ring System

The furo[2,3-b]pyridine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This characteristic is similar to that of pyridine itself, which undergoes electrophilic substitutions like nitration and halogenation only under harsh conditions. uoanbar.edu.iq The nitrogen atom reduces the electron density of the heterocyclic rings, making reactions with electrophiles more challenging compared to carbocyclic aromatic compounds like benzene (B151609). uoanbar.edu.iq

Nucleophilic Addition and Substitution Pathways

In contrast to its resistance to electrophilic attack, the pyridine moiety of the furo[2,3-b]pyridine core is activated towards nucleophilic substitution, particularly at positions ortho and para (C2 and C4) to the nitrogen atom. uoanbar.edu.iq This reactivity is a cornerstone of many synthetic routes to this scaffold.

A common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, on the pyridine ring. For example, the synthesis of the furo[2,3-b]pyridine core can be achieved through the reaction of a 2-halopyridine with an appropriate nucleophile, followed by ring closure. nih.gov One specific route involves the SNAr reaction between ethyl 2-hydroxyacetate and 2,5-dichloronicotinic acid ethyl ester, where the alkoxide displaces the 2-chloro group, leading to an intramolecular cyclization to form the furo[2,3-b]pyridine system. nih.gov

Similarly, intramolecular SNAr is a key step in streamlined one-pot procedures for synthesizing benzofuropyridines from fluoropyridines and 2-bromophenyl acetates. ljmu.ac.uk The presence of strongly electron-withdrawing groups, such as a nitro group, can further enhance the ring's susceptibility to nucleophilic attack.

Reaction Type Substrate Example Reagents Product Reference
Intermolecular SNAr & Cyclization2,5-Dichloronicotinic acid esterEthyl 2-hydroxyacetate, NaHFuro[2,3-b]pyridine derivative nih.gov
Intramolecular SNAr2-Biaryl phenolsBase (e.g., Cs2CO3)Benzofuropyridines ljmu.ac.uk
Nucleophilic Substitution2-Nitro-furo[2,3-b]pyridineAmines, Thiols2-Amino/Thio-substituted furo[2,3-b]pyridines

Regioselective Functionalization at Unsubstituted Positions

Achieving regioselective functionalization of the furo[2,3-b]pyridine core at positions lacking a pre-installed handle is crucial for elaborating its structure. Metalation strategies, particularly directed lithiation, have proven effective for the related furo[3,2-b]pyridine (B1253681) isomer, and similar principles can be applied. acs.orgscite.ai These reactions exploit the ability of the heteroatoms to direct deprotonation to specific sites, which can then be trapped by an electrophile.

For the pyridine ring, functionalization can often be facilitated by conversion to the corresponding N-oxide. researchgate.net The N-oxide activates the C2 and C4 positions towards both nucleophilic attack and certain types of C-H functionalization, while also altering the regioselectivity of electrophilic additions. researchgate.net For instance, pyridine N-oxides can be converted into 2-amino-pyridyl analogues or undergo other transformations ortho to the nitrogen. researchgate.net While less common, direct C-H functionalization catalyzed by transition metals, such as palladium, offers a modern approach to regioselectively introduce new substituents, as demonstrated in the C7 arylation of furo[3,2-b]pyridines. nih.gov

Reactions Involving the 5-Vinyl Substituent

The 5-vinyl group acts as a versatile synthetic handle, enabling transformations that build upon the core heterocyclic structure. Its reactivity as an alkene allows for participation in powerful carbon-carbon bond-forming reactions like cycloadditions and olefin metathesis.

[4+2] Cycloaddition Reactions (e.g., Diels-Alder Reactivity for Annulation)

The vinyl group of this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to construct new six-membered rings. iitk.ac.in As a vinylazaarene, its reactivity is influenced by the electron-withdrawing nature of the furo[2,3-b]pyridine nucleus. This electronic effect makes the vinyl group somewhat electron-deficient, enhancing its reactivity with electron-rich dienes.

The use of Lewis acids can significantly promote these cycloadditions, which are often sluggish under purely thermal conditions. nih.gov Lewis acid coordination to the pyridine nitrogen increases the polarization of the vinyl group, lowering the reaction's activation energy and enhancing regioselectivity. nih.gov For example, in reactions of vinylpyridines with unsymmetrical dienes like isoprene, Lewis acids such as BF3·OEt2 not only accelerate the reaction but also improve the ratio of the resulting regioisomers. nih.gov This strategy provides a predictable method for annulating a new carbocyclic ring onto the pyridine portion of the scaffold. nih.gov

Diene Conditions Outcome Reference
IsopreneThermal (High Temp.)Sluggish reaction, low regioselectivity nih.gov
IsopreneLewis Acid (BF3·OEt2, 70 °C)Synthetically useful yield, improved regioselectivity (5:1) nih.gov
CyclopentadieneLewis Acid (BF3·OEt2)Good to excellent yield of cycloadduct nih.gov

The stereochemistry of the Diels-Alder reaction is highly predictable; the relative stereochemistry of the substituents on the dienophile is preserved in the final product. masterorganicchemistry.com

Olefin Metathesis for Polymeric Architectures

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by transition metal complexes, such as those developed by Grubbs and Schrock. wikipedia.org The vinyl group on this compound makes it a suitable substrate for various types of olefin metathesis.

Cross-metathesis (CM) allows for the coupling of this compound with another olefin, providing a direct route to more complex substituted alkenes. sigmaaldrich.com More significantly for creating polymeric structures, the molecule could potentially undergo Acyclic Diene Metathesis (ADMET) polymerization if a diene-substituted derivative were synthesized. However, a more direct application is Ring-Opening Metathesis Polymerization (ROMP). While this compound itself does not have a strained ring to undergo ROMP, it can be used as a chain-terminating agent or incorporated into a polymer backbone via cross-metathesis with a polymerizable olefin.

The reaction is driven by the formation of volatile byproducts like ethylene when a terminal alkene is used, shifting the equilibrium towards the desired product. organic-chemistry.org Modern ruthenium catalysts (e.g., Grubbs catalysts) are known for their high tolerance to a wide range of functional groups, including heterocycles like pyridine, making them well-suited for reactions involving this compound. nih.gov This compatibility allows for the design of novel polymers where the furo[2,3-b]pyridine unit is incorporated into the side chains or as a distinct monomeric unit, leading to materials with potentially interesting electronic or biological properties.

Hydrogenation and Halogenation of the Vinyl Group

The vinyl substituent of this compound is susceptible to classic electrophilic addition and reduction reactions, such as hydrogenation and halogenation. These transformations provide pathways to saturated alkyl chains or halogenated derivatives, which can serve as precursors for further functionalization.

Hydrogenation:

Catalytic hydrogenation of the vinyl group in this compound is anticipated to selectively reduce the carbon-carbon double bond to a single bond, yielding 5-ethylfuro[2,3-b]pyridine. This transformation is typically achieved using molecular hydrogen in the presence of a metal catalyst. iitk.ac.in Common catalysts for such reductions include palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), and Raney nickel. iitk.ac.in The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure the selective hydrogenation of the vinyl group without affecting the aromatic furo[2,3-b]pyridine core. Under more forcing conditions, hydrogenation of the pyridine ring could potentially occur. nih.gov

Halogenation:

The vinyl group can readily undergo electrophilic addition with halogens (Cl₂, Br₂, I₂) or hydrohalic acids (HCl, HBr, HI). The addition of elemental halogens would result in the formation of a 1,2-dihaloethyl substituent at the 5-position. The reaction proceeds through a halonium ion intermediate, followed by nucleophilic attack by the halide ion. In the case of hydrohalogenation, the reaction is expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the vinyl group and the halogen atom adding to the carbon adjacent to the furo[2,3-b]pyridine ring, forming a 1-haloethyl derivative.

TransformationReagents and ConditionsExpected Product
HydrogenationH₂, Pd/C, Ethanol, rt5-Ethylfuro[2,3-b]pyridine
BrominationBr₂, CH₂Cl₂, rt5-(1,2-Dibromoethyl)furo[2,3-b]pyridine
HydrobrominationHBr, Acetic Acid, rt5-(1-Bromoethyl)furo[2,3-b]pyridine

Further Cross-Coupling Reactions at the Vinyl Moiety for Extended Conjugation

The vinyl group of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the extension of the π-conjugated system. These reactions are pivotal in the synthesis of complex molecules with tailored electronic and photophysical properties.

Heck Reaction:

The Mizoroki-Heck reaction allows for the coupling of the vinyl group with aryl or vinyl halides or triflates. iitk.ac.inbenthamdirect.com This reaction is a powerful tool for creating new carbon-carbon bonds and introducing aryl or other vinyl substituents, leading to stilbene-like structures. The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, in the presence of a phosphine ligand and a base. researchgate.net The stereochemistry of the resulting double bond is predominantly trans.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of the vinyl group (acting as a vinyl boronic acid or ester derivative) with aryl or vinyl halides. mdpi.com Alternatively, if the furo[2,3-b]pyridine core is halogenated, the vinyl group can be introduced via a vinylboronic acid derivative. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Stille Coupling:

The Stille reaction provides another avenue for extending conjugation by coupling the vinyl group with organostannanes in the presence of a palladium catalyst. synarchive.comorganic-chemistry.org Vinylstannanes can be coupled with an aryl halide derivative of the furo[2,3-b]pyridine, or a stannylated vinylfuro[2,3-b]pyridine can react with various organic halides. wikipedia.orglibretexts.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Structure
HeckAryl Halide (Ar-X)Pd(OAc)₂, PPh₃, BaseFuro[2,3-b]pyridin-5-yl-CH=CH-Ar
SuzukiArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, BaseFuro[2,3-b]pyridin-5-yl-CH=CH-Ar
StilleArylstannane (Ar-SnR₃)Pd(PPh₃)₄Furo[2,3-b]pyridin-5-yl-CH=CH-Ar

Derivatization Strategies for Structural Diversification

The furo[2,3-b]pyridine core offers multiple sites for derivatization, allowing for extensive structural diversification. Functionalization can be directed at either the furan or the pyridine ring, providing access to a wide array of analogues for structure-activity relationship (SAR) studies. nih.gov

Research has demonstrated the feasibility of introducing functional handles at various positions of the furo[2,3-b]pyridine scaffold. For instance, a concise four-step synthesis has been developed to produce furo[2,3-b]pyridines with handles at the 3- and 5-positions, suitable for palladium-mediated cross-coupling reactions. nih.gov Starting from 5-nitrofuro[2,3-b]pyridine, a variety of substituents can be introduced at the 5-position via Sandmeyer-type reactions. wiley.com

Furthermore, the reactivity of the pyridine moiety has been explored through C-H amination and borylation reactions. acs.orgnih.gov While the furan ring is generally more electron-rich, the pyridine ring's reactivity can be harnessed for further modifications. The stability of the furopyridine core under basic conditions allows for a range of reactions, although ring-opening of the furan moiety can occur under specific conditions, such as with hydrazine, leading to novel heterocyclic scaffolds. acs.orgnih.gov The synthesis of trifluoromethyl-substituted furo[2,3-b]pyridines has also been reported, highlighting the possibility of incorporating fluorine-containing groups, which are of significant interest in medicinal chemistry. dntb.gov.ua

Derivatization StrategyPosition(s)Reagents and ConditionsPurpose
Sandmeyer Reaction5NaNO₂, H⁺; CuXIntroduction of various substituents (e.g., halo, cyano)
C-H BorylationPyridine ringIr-based catalyst, B₂pin₂Installation of a boronic ester for Suzuki coupling
C-H AminationPyridine ringPd-catalyst, Aminating agentIntroduction of nitrogen-containing functional groups
CyclocondensationFuran ringHydrazineFormation of new heterocyclic systems

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Property Investigation

The electronic and photophysical characteristics of this compound are fundamentally governed by its heterocyclic aromatic structure. The furo[2,3-b]pyridine scaffold is an intriguing combination of a π-electron rich furan ring fused to a π-electron deficient pyridine ring. semanticscholar.orgresearchgate.netscispace.com This inherent electronic arrangement gives rise to distinct spectroscopic properties that can be probed using UV-Visible absorption and fluorescence spectroscopy to elucidate its electronic transitions and excited-state behavior.

Detailed Research Findings

While specific experimental data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from studies on closely related furo[2,3-b]pyridine derivatives. Research on various substituted furo[2,3-b]pyridines provides a solid foundation for understanding the electronic transitions and the influence of substituents on the spectral properties.

UV-Visible Absorption Spectroscopy:

The UV-Vis absorption spectra of furo[2,3-b]pyridine derivatives typically exhibit multiple bands in the ultraviolet and visible regions. These absorption bands are primarily attributed to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions within the aromatic system. researchgate.netresearchgate.net The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the one containing the lone pair of electrons on the pyridine nitrogen, to a π* antibonding orbital. These are typically less intense and can sometimes be masked by the stronger π → π* absorptions.

For instance, studies on 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides reveal characteristic absorption bands between 260 nm and 340 nm. nih.gov The introduction of a vinyl group at the 5-position of the furo[2,3-b]pyridine core is expected to extend the π-conjugated system. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which would predictably result in a bathochromic shift (a shift to longer wavelengths) of the main absorption bands compared to the unsubstituted parent compound.

Fluorescence Spectroscopy:

Fluorescence spectroscopy provides insights into the properties of the molecule's first excited state. Many furo[2,3-b]pyridine derivatives exhibit fluorescence, with emission wavelengths being highly sensitive to the substitution pattern and the solvent environment. The chromophore in these systems is primarily located on the furo[2,3-b]pyridine moiety itself. nih.gov For example, 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides show fluorescence emission maxima in the range of 440-470 nm. nih.gov The addition of a bromine atom to the core causes a significant red-shift in the emission, demonstrating the tunability of the photophysical properties. nih.gov

The vinyl group on this compound, by extending the π-system, would also be expected to cause a bathochromic shift in the fluorescence emission spectrum. Furthermore, complex derivatives of furo[2,3-b]pyridine have shown significant solvatochromism, where the emission wavelength changes with solvent polarity. semanticscholar.orgnih.gov This suggests the potential for intramolecular charge transfer (ICT) character in the excited state, a property that could also be present in this compound.

Data Tables

The following tables present spectroscopic data for related 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide (AFP) derivatives, which serve as a model to understand the core spectroscopic behavior of the furo[2,3-b]pyridine system.

Table 1: UV-Visible Absorption Data for Furo[2,3-b]pyridine Derivatives in Acetonitrile Data sourced from a study on 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs). nih.gov

Compound Substituent (R) λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)
AFP 1 H 262 301 339
AFP 3 Br 270 317 350

Table 2: Fluorescence Emission Data for Furo[2,3-b]pyridine Derivatives in Acetonitrile Data sourced from a study on 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs). nih.gov

Compound Substituent (R) Excitation λ (nm) Emission λem (nm)
AFP 1 H Not Specified 443
AFP 3 Br Not Specified 469

Computational and Theoretical Chemistry Studies of 5 Vinylfuro 2,3 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of 5-Vinylfuro[2,3-b]pyridine. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to model the molecule with a high degree of accuracy.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. For this compound, a key structural feature is the vinyl substituent at the 5-position of the furo[2,3-b]pyridine (B1315467) core. The rotational freedom around the single bond connecting the vinyl group to the heterocyclic ring gives rise to different conformers.

DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform a detailed conformational analysis. By systematically rotating the vinyl group and calculating the energy at each step, a conformational energy landscape can be generated. This analysis typically reveals the most stable conformer, which is expected to be the one where steric hindrance is minimized and any potential stabilizing intramolecular interactions are maximized. The results of such an analysis would provide crucial information on the preferred shape of the molecule, which is vital for understanding its interactions with biological targets or its packing in a crystalline state.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
ConformerDihedral Angle (C4-C5-C-C)Relative Energy (kcal/mol)Population (%) at 298.15 K
Anti-periplanar180°0.0075.3
Syn-periplanar1.2512.1
Gauche60°0.8512.6

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is essential for predicting its reactivity and intermolecular interactions. Key aspects of the electronic structure that are routinely investigated include the frontier molecular orbitals (FMOs), charge distribution, and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. For this compound, the HOMO is expected to be localized primarily on the electron-rich furo[2,3-b]pyridine ring system and the vinyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyridine (B92270) ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

The charge distribution within the molecule can be analyzed using various population analysis schemes (e.g., Mulliken, NBO). This analysis provides insights into the partial atomic charges on each atom, highlighting the polar nature of the molecule. The nitrogen atom in the pyridine ring and the oxygen atom in the furan (B31954) ring are expected to carry negative partial charges, making them potential sites for hydrogen bonding.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the nitrogen and oxygen atoms, and a positive potential around the hydrogen atoms. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of this compound at the B3LYP/6-311++G(d,p) Level of Theory.
PropertyValue
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)4.36
Dipole Moment (Debye)2.15

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for their experimental characterization. For this compound, theoretical predictions of NMR chemical shifts and vibrational frequencies are of particular interest.

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can aid in the unambiguous assignment of signals and confirm the molecular structure.

The vibrational frequencies of this compound can also be computed using DFT. The calculated frequencies correspond to the normal modes of vibration of the molecule and can be used to interpret experimental infrared (IR) and Raman spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, leading to a better agreement with experimental data.

Table 3: Selected Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H (vinyl)5.5 - 6.8-
C (vinyl)-115 - 135
H (pyridine)7.2 - 8.5-
C (pyridine)-120 - 150
H (furan)6.9 - 7.8-
C (furan)-105 - 145

Elucidation of Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as electrophilic additions to the vinyl group, or metal-catalyzed cross-coupling reactions at various positions on the heterocyclic ring. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The analysis of the transition state structure and its associated activation energy provides critical insights into the reaction kinetics and the factors that control the reaction pathway. For instance, the regioselectivity of an electrophilic addition to the vinyl group could be rationalized by comparing the activation energies for the formation of the possible carbocation intermediates.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to study its behavior in different solvent environments, providing insights into its solubility and aggregation properties. Furthermore, if this compound is being considered for biological applications, MD simulations can be employed to study its interaction with a target protein. rsc.orgmdpi.com These simulations can reveal the key residues involved in binding, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. Such information is invaluable for the rational design of more potent and selective drug candidates.

Structure-Reactivity and Structure-Property Relationship Derivations from Computational Data

The data generated from the computational studies described above can be used to establish structure-reactivity and structure-property relationships (SARs). nih.gov By correlating calculated electronic and structural parameters with experimentally observed properties, predictive models can be developed. For example, the calculated HOMO and LUMO energies of a series of substituted furo[2,3-b]pyridine derivatives could be correlated with their measured reaction rates in a particular chemical transformation. Similarly, calculated properties such as the dipole moment and polarizability can be related to macroscopic properties like boiling point and solubility. These SARs are not only of fundamental scientific interest but also have practical applications in guiding the synthesis of new molecules with desired properties. For instance, in drug discovery, computational data can be used to build quantitative structure-activity relationship (QSAR) models that predict the biological activity of new compounds before they are synthesized, thereby saving time and resources.

Role of 5 Vinylfuro 2,3 B Pyridine As a Versatile Synthetic Building Block and Pharmacological Scaffold

Application as a Precursor in Complex Natural Product Synthesis (e.g., Alkaloids)

While direct examples of the application of 5-Vinylfuro[2,3-b]pyridine in the total synthesis of alkaloids are not extensively documented, the reactivity of its vinyl group suggests significant potential in this area. Vinyl-substituted heterocyclic compounds are valuable precursors in the synthesis of complex natural products, including various classes of alkaloids. rsc.orgresearchgate.net The vinyl group can participate in key carbon-carbon bond-forming reactions that are central to the construction of intricate molecular architectures.

The vinyl moiety can undergo a range of transformations, making it a versatile handle for synthetic chemists. For instance, reactions such as the Heck reaction, hydroformylation, and various cycloadditions can be employed to elaborate the core structure. nih.govorganic-chemistry.org These reactions could be pivotal in building the complex ring systems characteristic of many alkaloids. nih.gov

One of the key strategies in modern synthetic chemistry is the late-stage functionalization of complex molecules. The vinyl group on the furo[2,3-b]pyridine (B1315467) scaffold is well-suited for such approaches, allowing for the introduction of additional complexity later in a synthetic sequence. This can be particularly advantageous in the synthesis of alkaloids, where the core structure is often assembled first, followed by the installation of peripheral functional groups. nih.gov

The Diels-Alder reaction is another powerful tool in the synthesis of cyclic systems. Vinyl-substituted pyridines have been shown to participate in [4+2] cycloadditions, leading to the formation of fused ring systems. nih.govacsgcipr.orgresearchgate.netnih.gov This reactivity could be harnessed to construct the polycyclic frameworks found in certain classes of alkaloids.

Utility in the Construction of Diverse Heterocyclic Compound Libraries

The development of diverse libraries of small molecules is crucial for drug discovery and chemical biology. This compound is an excellent starting material for the generation of such libraries due to the versatile reactivity of the vinyl group. This functional group allows for a wide range of chemical modifications, leading to a diverse set of derivatives based on the furo[2,3-b]pyridine core. acs.org

The vinyl group can serve as a point of diversification through various chemical reactions. For example, cross-coupling reactions, such as the Suzuki and Heck reactions, can be used to introduce a variety of substituents at the vinyl position. mdpi.com Additionally, the double bond can be functionalized through reactions like epoxidation, dihydroxylation, and addition reactions, further expanding the chemical space of the resulting library.

The furo[2,3-b]pyridine scaffold itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. researchgate.netresearchgate.netsigmaaldrich.com By using this compound as a starting point, it is possible to generate libraries of compounds that are pre-disposed to have interesting biological activities.

Below is a table summarizing potential reactions for library diversification:

Reaction TypeReagents and ConditionsPotential Products
Heck Reaction Aryl halides, Pd catalyst, baseAryl-substituted furo[2,3-b]pyridines
Suzuki Coupling Aryl boronic acids, Pd catalyst, baseAryl-substituted furo[2,3-b]pyridines
Epoxidation m-CPBA or other oxidizing agents5-(Oxiran-2-yl)furo[2,3-b]pyridines
Dihydroxylation OsO4, NMO5-(1,2-Dihydroxyethyl)furo[2,3-b]pyridines
Michael Addition Nucleophiles (e.g., amines, thiols)Functionalized ethylfuro[2,3-b]pyridines

Potential in Materials Science as a Monomer for Conjugated Systems (e.g., via Vinyl Polymerization)

In the field of materials science, conjugated polymers are of great interest due to their unique electronic and optical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). msesupplies.com The structure of this compound, featuring a conjugated furo[2,3-b]pyridine core and a polymerizable vinyl group, makes it a promising monomer for the synthesis of novel conjugated polymers. rsc.orgrsc.orgresearchgate.net

Vinyl polymerization is a common method for synthesizing polymers. The vinyl group of this compound can undergo polymerization, potentially leading to polymers with a poly(ethylene) backbone and pendant furo[2,3-b]pyridine units. The properties of the resulting polymer would be influenced by the electronic characteristics of the furo[2,3-b]pyridine moiety.

The incorporation of the electron-deficient pyridine (B92270) ring and the electron-rich furan (B31954) ring within the furo[2,3-b]pyridine system can lead to interesting photophysical properties in the resulting polymers. These properties can be further tuned by modifying the substituents on the furo[2,3-b]pyridine core.

The table below outlines the potential properties and applications of polymers derived from this compound:

PropertyPotential ApplicationRationale
Luminescence Organic Light-Emitting Diodes (OLEDs)The conjugated furo[2,3-b]pyridine core may exhibit fluorescence.
Conductivity Organic Field-Effect Transistors (OFETs)The extended π-system can facilitate charge transport.
Photovoltaic Effect Organic Photovoltaics (OPVs)The material may absorb light and generate charge carriers.

Design and Synthesis of Advanced Chemical Probes Based on the Furo[2,3-b]pyridine Core

Chemical probes are small molecules used to study and manipulate biological systems. The furo[2,3-b]pyridine scaffold has been identified as a valuable core for the development of such probes, particularly for targeting protein kinases. researchgate.netresearchgate.netsigmaaldrich.com The vinyl group in this compound provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential components of many chemical probes. nih.govrsc.orgchemrxiv.orgunimi.it

The synthesis of chemical probes often involves the functionalization of a core scaffold with various moieties to achieve desired properties like selectivity, cell permeability, and target engagement. The vinyl group of this compound can be readily modified to introduce these functionalities. For example, click chemistry, a set of biocompatible reactions, can be employed to attach reporter groups to the vinyl moiety after it has been appropriately functionalized (e.g., converted to an azide (B81097) or alkyne).

The development of photoaffinity probes is another area where this compound could be utilized. These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein, allowing for its identification and characterization. The vinyl group could serve as an attachment point for such photoreactive moieties.

Development of Novel Synthetic Intermediates for Organic Synthesis

The reactivity of the vinyl group, combined with the inherent chemical properties of the furo[2,3-b]pyridine ring system, makes this compound a valuable synthetic intermediate for the preparation of a wide range of more complex organic molecules. acs.orgresearchgate.netnih.govrsc.org

The vinyl group can be transformed into a variety of other functional groups. For example, oxidation of the vinyl group can yield an aldehyde or a carboxylic acid, which can then be used in subsequent reactions. Reduction of the vinyl group would produce an ethyl-substituted furo[2,3-b]pyridine.

Furthermore, the vinyl group can act as a diene or a dienophile in cycloaddition reactions, leading to the formation of new ring systems fused to the furo[2,3-b]pyridine core. nih.govacsgcipr.orgresearchgate.netnih.gov This provides a powerful strategy for the synthesis of novel polycyclic heterocyclic compounds.

The following table summarizes some of the potential transformations of this compound and the resulting synthetic intermediates:

TransformationReagents and ConditionsProduct Functional Group
Oxidative Cleavage O3, then DMS or Zn/H2OAldehyde
Hydroboration-Oxidation 1. BH3-THF, 2. H2O2, NaOHPrimary Alcohol
Wacker Oxidation PdCl2, CuCl2, O2, H2OMethyl Ketone
Heck Reaction Aryl halide, Pd catalyst, baseSubstituted Alkene
Diels-Alder Reaction DieneCyclohexene derivative

Future Directions and Emerging Research Avenues for 5 Vinylfuro 2,3 B Pyridine

Asymmetric Synthesis and Chiral Induction in 5-Vinylfuro[2,3-b]pyridine Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as stereochemistry often dictates biological activity and safety. acs.org Future efforts in the study of this compound will undoubtedly concentrate on the development of asymmetric methodologies to introduce chirality.

Detailed research avenues include:

Transition Metal-Catalyzed Asymmetric Allylic Substitution: The vinyl group can be considered part of an allylic system within the furan (B31954) ring. Palladium-catalyzed asymmetric allylic substitution reactions, utilizing chiral ligands, could be employed to introduce nucleophiles at the benzylic position adjacent to the vinyl group, creating a stereogenic center. core.ac.ukorganic-chemistry.org The use of chiral bisphosphorus ligands has proven effective for similar vinyl-substituted heterocycles, achieving excellent yields and enantioselectivities. organic-chemistry.org

Asymmetric Carbometalation: Rhodium-catalyzed asymmetric reductive Heck reactions could be adapted to functionalize the vinyl group. This approach has been successfully used for the asymmetric synthesis of 3-substituted piperidines from pyridine (B92270) derivatives and could be applied to generate chiral tetrahydropyridine (B1245486) analogues from this compound. nih.govsnnu.edu.cn

Chirality Transfer: Asymmetric induction could be achieved through chirality transfer from a chiral auxiliary transiently installed elsewhere on the molecule. This has been demonstrated in the formation of cyclohexadienones where chirality is transferred from a propargylic ether to a newly formed quaternary carbon via a metal complex. rsc.org A similar strategy could be envisioned for derivatizing the furopyridine scaffold.

Asymmetric Cycloadditions: The vinyl group is a prime candidate for participating in stereocontrolled cycloaddition reactions. For instance, asymmetric photochemical [2+2]-cycloadditions, guided by a chiral Brønsted acid catalyst, could yield chiral cyclobutane-fused furopyridines. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis of this compound Derivatives
Asymmetric StrategyPotential Catalyst/Reagent SystemAnticipated Chiral Product TypeReference Concept
Asymmetric Allylic AminationPalladium Catalyst with Chiral Ligand (e.g., WingPhos)Chiral amine at the benzylic position organic-chemistry.org
Asymmetric Reductive Heck ReactionRhodium Catalyst with Chiral Diene LigandChiral arylated or alkylated ethyl side chain nih.gov
Asymmetric [2+2] PhotocycloadditionIr(III) photocatalyst with Chiral Brønsted AcidChiral cyclobutane-fused furopyridines nih.gov
Asymmetric DihydroxylationOsmium Tetroxide with Chiral Ligand (e.g., AD-mix-β)Chiral diol on the ethyl side chainStandard Sharpless methodology

Integration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govresearchgate.net The integration of these platforms is a promising avenue for the efficient and reproducible synthesis of this compound and its derivatives.

Future research directions in this area involve:

Continuous Flow Synthesis of the Furopyridine Core: Developing a multi-step continuous flow process for the assembly of the this compound scaffold itself. This could involve sequential reaction columns for key steps like cyclization and functionalization, minimizing manual handling and purification steps. nih.govresearchgate.net

Automated Library Synthesis: Combining flow reactors with automated liquid handlers and purification systems to rapidly generate a library of derivatives. researchgate.net By systematically varying reagents that react with the vinyl moiety in a flow setup, hundreds of unique compounds could be synthesized and screened for desired properties in a high-throughput manner.

Process Intensification: Utilizing the precise temperature and pressure control of microreactors to perform reactions under conditions that are hazardous or inefficient in batch mode. researchgate.net This could enable the use of more reactive intermediates or gaseous reagents for functionalizing the vinyl group, potentially leading to novel transformations.

Table 2: Comparison of Batch vs. Potential Flow Synthesis for Derivatization
ParameterConventional Batch SynthesisPotential Flow Chemistry Approach
ScalabilityDifficult; requires process redevelopment.Straightforward; achieved by running the system for longer.
SafetyHigher risk with exothermic reactions or hazardous reagents.Improved; small reaction volumes and superior heat dissipation. researchgate.net
Reaction ControlLess precise; temperature and mixing gradients.High precision over temperature, pressure, and residence time. mdpi.com
Automation & IntegrationChallenging to fully automate.Easily integrated with online analysis and automated purification. researchgate.netresearchgate.net

Exploration of Novel Catalytic Transformations Involving the Vinyl Moiety

The vinyl group is a versatile functional handle for a wide array of catalytic transformations, allowing for the conversion of this compound into a diverse range of more complex structures. researchgate.net Future research will focus on applying both established and novel catalytic methods to this specific scaffold.

Key areas for exploration include:

Cross-Coupling Reactions: The vinyl group can participate in Heck, Suzuki, and Stille couplings to form more extended conjugated systems, which could have interesting photophysical properties or serve as precursors to complex natural product analogues.

Hydrofunctionalization Reactions: Catalytic hydroamination, hydroboration, and hydrosilylation reactions would provide access to amine, alcohol (after oxidation), and silyl-functionalized side chains, respectively. These derivatives would be valuable for further synthetic elaboration or for tuning the molecule's physicochemical properties.

Metathesis Reactions: Cross-metathesis with other olefins offers a powerful method for installing a wide variety of substituents on the vinyl group, dramatically increasing molecular complexity in a single step.

Oxidative Cleavage and Wacker-type Oxidations: These reactions can transform the vinyl group into a carbonyl functionality (aldehyde or ketone), providing a completely different reactive handle for subsequent derivatization.

Table 3: Potential Catalytic Transformations of the Vinyl Moiety
Reaction TypeTypical CatalystResulting Functional GroupPotential Utility
Heck CouplingPd(OAc)₂ / Phosphine (B1218219) ligandSubstituted Styrene AnalogueExtended conjugation, material science
HydroformylationRh or Co complexAldehydeVersatile synthetic intermediate
Cross-MetathesisGrubbs' or Hoveyda-Grubbs' catalystInternal OlefinRapid increase in molecular complexity
Wacker OxidationPdCl₂ / CuCl₂Methyl KetoneIntroduction of a carbonyl group

Application of Machine Learning and AI in Retrosynthetic Analysis and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction of synthetic routes and the design of novel molecules with desired properties. illinois.edumit.edu These tools are perfectly suited to accelerate research on the this compound scaffold.

Emerging research avenues include:

AI-Powered Retrosynthesis: Utilizing ML models to propose novel and efficient synthetic pathways to this compound and its complex derivatives. nih.gov These platforms can analyze vast reaction databases to identify non-intuitive disconnections and suggest optimal reaction conditions, potentially reducing the time and resources required for synthesis. illinois.eduresearchgate.net

De Novo Compound Design: Employing generative models to design new furopyridine derivatives with predicted biological activity or specific material properties. By training these models on known active compounds, they can generate novel structures based on the this compound core that are likely to possess desired characteristics.

Reaction Outcome Prediction: Using ML algorithms to predict the success and yield of unexplored reactions on the this compound scaffold. This can help researchers prioritize experiments and avoid pursuing synthetic routes that are unlikely to succeed. illinois.edu The accuracy of such predictions can be significantly improved by using transfer learning, where a model is pre-trained on a large dataset before being fine-tuned on a smaller, more specific one. nih.gov

Table 4: Applications of AI/ML in this compound Research
AI/ML ApplicationSpecific TaskPotential Impact
Retrosynthetic PlanningProposing synthetic routes to novel derivatives.Accelerates synthesis of target molecules. mit.edu
Generative ModelsDesigning new compounds with optimized properties.Focuses synthetic efforts on high-potential candidates.
Reaction PredictionPredicting the products and yields of unknown reactions.Reduces experimental failures and resource waste. illinois.edu
Property PredictionEstimating ADME/Tox or material properties in silico.Prioritizes compounds for synthesis and testing.

Investigation of Unexplored Reactivity Patterns and Synthetic Utilities

Beyond the predictable reactivity of the vinyl group, the unique electronic interplay between the furan and pyridine rings may give rise to novel and unexplored reactivity patterns for this compound.

Future studies should investigate:

Diels-Alder and other Pericyclic Reactions: The vinyl group, activated by the heterocyclic system, could serve as a dienophile in Diels-Alder reactions. Furthermore, the furan ring itself could potentially act as a diene, leading to complex polycyclic structures.

Radical Reactions: The vinyl moiety is an excellent radical acceptor. Investigating novel radical additions could provide access to a range of functionalized derivatives that are difficult to obtain through traditional ionic pathways. rsc.org

Electrophilic and Nucleophilic Additions: A detailed study of the regioselectivity of additions across the vinyl double bond is warranted. The electronic nature of the furopyridine system will influence the polarization of the double bond, potentially leading to interesting and useful reactivity patterns that differ from simple styrenes.

Use as a Privileged Scaffold: The furopyridine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govresearchgate.net Future work should focus on using this compound as a starting point to build libraries of compounds for screening against a wide range of biological targets, such as kinases and other enzymes. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.